molecular formula C29H31N3O4 B2988141 1-(2,5-Dimethoxyphenyl)-4-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one CAS No. 862828-62-4

1-(2,5-Dimethoxyphenyl)-4-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B2988141
CAS No.: 862828-62-4
M. Wt: 485.584
InChI Key: YHRNDOXCWLLUBJ-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-4-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one is a useful research compound. Its molecular formula is C29H31N3O4 and its molecular weight is 485.584. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Synthesis of Analogues and Derivatives

Research has explored the synthesis of various analogs and derivatives of compounds with similar structural features, focusing on their potential applications in materials science and medicinal chemistry. For example, novel polyimides with excellent solubility and thermal stability have been synthesized from unsymmetrical diamines containing triaryl imidazole pendant groups, demonstrating the versatility of such structures in polymer science (Ghaemy & Alizadeh, 2009). Similarly, the synthesis of new polyimides derived from aromatic diamines and pyridine-bridged aromatic dianhydride monomers has shown the potential for creating materials with good mechanical properties and thermal stability (Wang et al., 2006).

Photochromic Properties

Research into the synthesis and photochromic properties of benzimidazol[1,2a]pyrrolidin-2-ones highlights the interest in developing compounds with photoresponsive behaviors, potentially applicable in materials science for creating smart materials and optical storage devices (Kose & Orhan, 2006).

Medicinal Chemistry Applications

Anticancer Research

Compounds with benzimidazole and pyridine structures have been studied for their anticancer properties. For instance, ruthenium(II) arene complexes with 2-aryldiazole ligands have shown potential as anticancer agents, with structure-activity relationships providing insights into their interactions with biological targets (Martínez-Alonso et al., 2014).

Neuropeptide Y Receptor Antagonists

Benzimidazole derivatives have been evaluated as selective neuropeptide Y Y1 receptor antagonists, contributing to the search for antiobesity drugs. This research demonstrates the therapeutic potential of such compounds in addressing obesity by modulating neuropeptide Y receptors (Zarrinmayeh et al., 1998).

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-4-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O4/c1-20-9-11-22(12-10-20)36-16-6-15-31-25-8-5-4-7-24(25)30-29(31)21-17-28(33)32(19-21)26-18-23(34-2)13-14-27(26)35-3/h4-5,7-14,18,21H,6,15-17,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRNDOXCWLLUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=C(C=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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